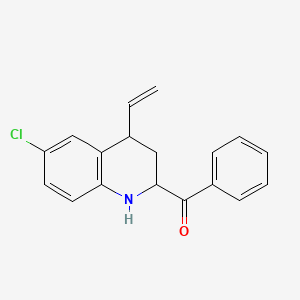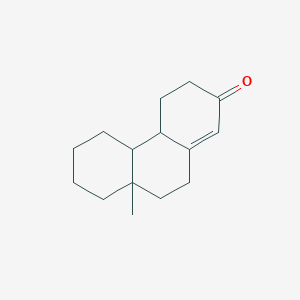![molecular formula C13H21N3O2 B14393810 N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea CAS No. 88132-22-3](/img/structure/B14393810.png)
N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea is an organic compound with a complex structure that includes a diethylamino group attached to a phenyl ring, a methoxy group, and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea typically involves multiple steps. One common method starts with the reaction of 4-(diethylamino)aniline with methyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the methoxy and methylurea moieties may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Diethylamino)phenyl]-N’-phenylurea: Similar structure but with a phenyl group instead of a methoxy group.
N-[4-(Diethylamino)phenyl]-N’-methylurea: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
N’-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea is unique due to the presence of both methoxy and diethylamino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
88132-22-3 |
|---|---|
Fórmula molecular |
C13H21N3O2 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C13H21N3O2/c1-5-16(6-2)12-9-7-11(8-10-12)14-13(17)15(3)18-4/h7-10H,5-6H2,1-4H3,(H,14,17) |
Clave InChI |
NQZYJRVUVWIJFR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


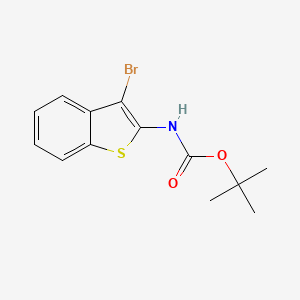
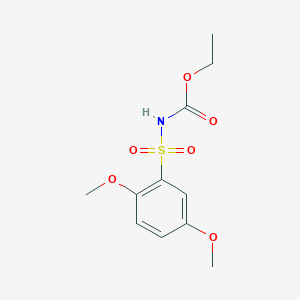

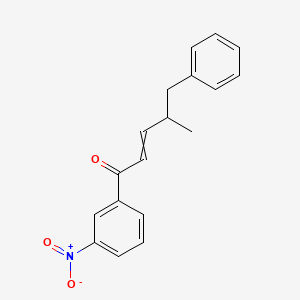
![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
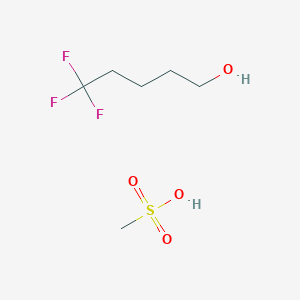
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
